Protoporphyrinate

Descripción general

Descripción

La Protoporfirina IX es un compuesto orgánico clasificado como una porfirina. Desempeña un papel crucial en los organismos vivos como precursor de otros compuestos esenciales como el hemo (hemoglobina) y la clorofila. La Protoporfirina IX es un sólido de color intenso que no es soluble en agua. Contiene un núcleo de porfina, un macrociclo de tetrapirrol con un marcado carácter aromático .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Protoporfirina IX se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ácido δ-aminolevulínico (ALA) con porfobilinógeno para formar uroporfirinógeno III, que luego se convierte en coproporfirinógeno III. El coproporfirinógeno III se somete a descarboxilación oxidativa para formar protoporfirinógeno IX, que finalmente se oxida a protoporfirina IX .

Métodos de Producción Industrial

La producción industrial de protoporfirina IX a menudo implica el uso de microorganismos genéticamente modificados. Por ejemplo, Rhodobacter sphaeroides se puede utilizar como una fábrica celular eficiente para la producción de protoporfirina IX mediante ingeniería metabólica y biocatálisis .

Análisis De Reacciones Químicas

Structural and Functional Features

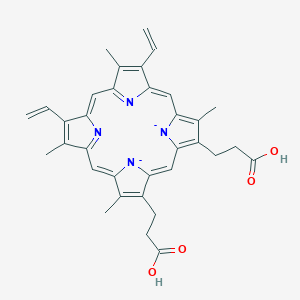

Protoporphyrinate consists of:

-

Four methyl groups (at positions 1, 3, 5, 8)

-

Two vinyl groups (positions 2 and 4)

-

Two propionic acid side chains (positions 6 and 7) .

The planar macrocycle coordinates an iron ion (Fe) at its center, which exists in ferrous (Fe²⁺) or ferric (Fe³⁺) states depending on redox conditions. The propionate groups interact with surrounding residues via hydrogen bonding, modulating redox potential and substrate access .

Redox-Dependent Catalytic Reactions

This compound serves as the catalytic core in heme enzymes, facilitating reactions through Fe-mediated electron transfer and oxygen activation:

These reactions are stereospecific and regiospecific, influenced by enzyme active-site constraints. For example, P450-catalyzed hydroxylation of camphor proceeds with >99% enantioselectivity .

Modulation of Heme Redox Potential

The redox potential of this compound-bound Fe determines reaction feasibility. Key modulators include:

-

Axial ligands : Thiolate (cysteine) vs. histidine ligands shift Fe³⁺/Fe²⁺ potentials by up to 300 mV .

-

Propionate interactions : Hydrogen bonding with arginine or lysine residues stabilizes Fe³⁺, lowering redox potential .

-

Substrate binding : Induced conformational changes alter heme planarity, affecting electron transfer rates .

Experimental studies on engineered P450 variants (e.g., F393A mutation) demonstrated a 60 mV reduction in heme potential, switching reaction outcomes from hydroxylation to desaturation .

Esterification of Propionate Groups

The propionic acid side chains undergo esterification under acidic conditions, forming methyl or ethyl esters. This modification:

-

Reduces solubility in aqueous media.

-

Alters interactions with apoproteins, as seen in synthetic heme models .

Mechanism :

-

Protonation of the carboxylic acid group.

-

Nucleophilic attack by alcohol.

-

Formation of tetrahedral intermediate.

Axial Ligand Substitution

This compound’s Fe center binds exogenous ligands (e.g., CO, NO) in vitro:

-

CO binding : Forms a stable Fe²⁺-CO complex, inhibiting O₂ activation.

-

NO binding : Generates Fe²⁺-NO⁺ species, relevant to nitrosative stress responses .

Kinetic and Thermodynamic Studies

Aplicaciones Científicas De Investigación

Biomedical Applications

Photodynamic Therapy (PDT)

PPIX is widely used in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, PPIX generates reactive oxygen species that can selectively destroy malignant cells. This technique has shown promise in treating various cancers, including skin and oral cancers. The efficacy of PPIX in PDT is enhanced by its ability to accumulate preferentially in tumor tissues, thereby minimizing damage to surrounding healthy cells .

Biosensing and Bioimaging

PPIX serves as a fluorescent marker for biosensing applications. Its fluorescence properties allow for the non-invasive detection of cancerous tissues. Studies have demonstrated that PPIX can be employed to visualize tumors during surgical procedures, improving the accuracy of tumor resections . Additionally, PPIX's interaction with biomolecules enables the development of sensors for detecting specific DNA sequences or proteins, making it valuable in diagnostic applications .

Catalytic Applications

PPIX and its metal derivatives are utilized as catalysts in various chemical reactions. The unique structure of PPIX allows it to facilitate electron transfer processes, making it effective in catalyzing oxidation reactions. For instance, PPIX has been explored for its catalytic role in the oxidation of organic substrates, showcasing its potential in green chemistry .

Antimicrobial and Antiviral Applications

Recent studies have highlighted the antimicrobial properties of PPIX. Its ability to generate reactive oxygen species upon light activation can be harnessed for antimicrobial phototherapy, effectively targeting bacterial infections. This application is particularly relevant in treating antibiotic-resistant strains . Furthermore, PPIX has shown antiviral activity against certain viruses, expanding its therapeutic potential beyond bacterial infections.

Case Studies

Case Study 1: Erythropoietic Protoporphyria

A notable case study involves a patient diagnosed with erythropoietic protoporphyria (EPP), a condition characterized by elevated levels of protoporphyrin in erythrocytes. The patient exhibited severe photosensitivity and skin lesions upon sun exposure. Treatment strategies included photoprotection and management of porphyrin levels through dietary modifications and therapeutic interventions . This case underscores the clinical significance of monitoring protoporphyrin levels for diagnosing and managing porphyrias.

Case Study 2: Photodynamic Diagnosis

In another study focusing on photodynamic diagnosis, researchers utilized PPIX to enhance the visualization of malignant lesions during endoscopic procedures. The results indicated that patients treated with PPIX showed improved detection rates of early-stage cancers compared to traditional methods . This demonstrates the practical application of PPIX in enhancing diagnostic accuracy.

Data Summary Table

Mecanismo De Acción

La Protoporfirina IX ejerce sus efectos a través de su capacidad para unirse a iones metálicos y formar metaloporfirinas. En la terapia fotodinámica, la Protoporfirina IX actúa como un fotosensibilizador. Al irradiarse con luz visible, produce especies reactivas de oxígeno (ROS) como oxígeno singlete, que induce la muerte celular en la región iluminada . Los objetivos moleculares incluyen proteínas celulares y membranas, lo que lleva a daño oxidativo y apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

Coproporfirina III: Otra porfirina involucrada en la biosíntesis del hemo.

Uroporfirinógeno III: Un precursor en la biosíntesis de protoporfirina IX.

Hemo: Una metaloporfirina que contiene hierro derivada de protoporfirina IX

Singularidad

La Protoporfirina IX es única debido a su papel como precursor directo del hemo y su aplicación en terapia fotodinámica. Su capacidad para formar varias metaloporfirinas con diferentes iones metálicos también la diferencia de otras porfirinas .

Propiedades

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFMATRBBQRQBM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.